molecular formula C6H8N2O2S B13490976 methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate

methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate

Cat. No.: B13490976
M. Wt: 172.21 g/mol
InChI Key: UGYHQAQZCVQHCG-UHFFFAOYSA-N
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Description

Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methylsulfanyl group attached to the third carbon of the pyrazole ring and a carboxylate ester group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazones. One common method includes the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions. For instance, the cyclocondensation of hydrazone with acetic acid or absolute ethanol under reflux conditions can yield the desired pyrazole compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Oxidation: Methyl 3-(methylsulfinyl)-1H-pyrazole-5-carboxylate, Methyl 3-(methylsulfonyl)-1H-pyrazole-5-carboxylate.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Reduction: Methyl 3-(methylsulfanyl)-1H-pyrazole-5-methanol.

Scientific Research Applications

Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

  • Methyl 3-(methylsulfinyl)-1H-pyrazole-5-carboxylate
  • Methyl 3-(methylsulfonyl)-1H-pyrazole-5-carboxylate
  • Methyl 3-(ethylsulfanyl)-1H-pyrazole-5-carboxylate

Comparison: Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts specific chemical reactivity and biological activity. Compared to its sulfinyl and sulfonyl analogs, it is less oxidized and may exhibit different pharmacokinetic and pharmacodynamic properties. The ethylsulfanyl analog, on the other hand, has a slightly different steric profile, which can affect its interaction with biological targets .

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

methyl 3-methylsulfanyl-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C6H8N2O2S/c1-10-6(9)4-3-5(11-2)8-7-4/h3H,1-2H3,(H,7,8)

InChI Key

UGYHQAQZCVQHCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1)SC

Origin of Product

United States

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